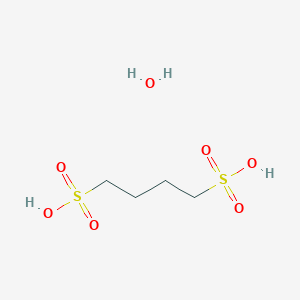

Butane-1,4-disulfonic acid hydrate

Descripción general

Descripción

Molecular Structure Analysis

The InChI code for BDSAH is1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 . The molecular formula is C4H10O6S2 . Chemical Reactions Analysis

BDSAH has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo [2,1-b]phthalazine-1,6,11 (13H)-triones derivatives via Hantzsch condensation under solvent-free conditions.Physical And Chemical Properties Analysis

BDSAH is a solid or liquid at room temperature . It has a molecular weight of 236.27 . It is soluble in water and other polar solvents.Aplicaciones Científicas De Investigación

Nanosized N-Sulfonated Brönsted Acidic Catalyst

Butane-1,4-disulfonic acid hydrate has been used to create a nanosized N-sulfonated Brönsted acidic catalyst, which was shown to be effective in promoting the one-pot synthesis of polyhydroquinoline and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones derivatives via Hantzsch condensation under solvent-free conditions. This catalyst provided high yields in short reaction times and could be reused multiple times without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016), (Goli-Jolodar, Shirini, & Seddighi, 2018).

Catalyst for Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a derivative of butane-1,4-disulfonic acid, has been effectively used as a Brönsted acid catalyst in the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method offers high yield, a clean reaction process, simplicity, and short reaction time (Khaligh, 2015), (Khaligh, Hamid, 2015).

Synthesis of Antimicrobial Compounds

The sulfopropyl and sulfobutyl groups derived from 1,4-butane sultone have been used to confer water solubility and anionic character to heterocyclic molecules, aiding in the synthesis of various antimicrobial and antifungal compounds (Fadda, El-Mekawy, & AbdelAal, 2016).

Redox Cyclability in Polyaniline

Poly(4-anilino-1-butanesulfonic acid) sodium salt, derived from 1,4-butane sultone, has exhibited higher redox cyclability than unsubstituted polyaniline, offering potential applications in electrochemical studies (Kim, Lee, Moon, Lee, & Rhee, 1994).

Hydrate Formation Kinetics in Surfactants

In the field of surfactants, derivatives of butane-1,4-disulfonic acid have demonstrated significant effects on hydrate formation kinetics. This study could have implications in energy saving in natural gas transportation (Daimaru, Yamasaki, & Yanagisawa, 2007).

Mecanismo De Acción

Target of Action

Butane-1,4-disulfonic acid hydrate is a chemical compound with the molecular formula C4H10O6S2 . .

Biochemical Pathways

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability .

Safety and Hazards

Propiedades

IUPAC Name |

butane-1,4-disulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPXROQMZCYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-14-8 | |

| Record name | 1,4-Butanedisulfonic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)